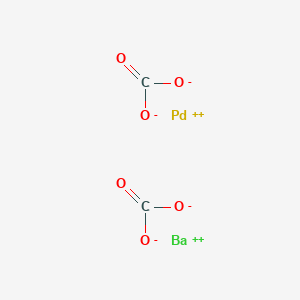
barium(2+);palladium(2+);dicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);palladium(2+);dicarbonate is a complex compound that combines the properties of barium, palladium, and carbonate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of barium(2+);palladium(2+);dicarbonate can be achieved through a homogeneous precipitation method. This involves the reaction of barium chloride dihydrate (BaCl₂·2H₂O) with sodium hydroxide (NaOH) and urea (NH₂)₂CO in the presence of different guide reagents . The reaction conditions, such as temperature, pH, and concentration of reagents, are optimized using response surface methodology (RSM) and central composite design (CCD) to obtain high-purity barium carbonate powders.
Industrial Production Methods
Industrial production of this compound may involve similar precipitation methods on a larger scale. The process would require precise control of reaction conditions to ensure consistent product quality. The use of advanced techniques such as high gravity technology, liquid phase precipitation, and microemulsion methods can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);palladium(2+);dicarbonate undergoes various chemical reactions, including:
Oxidation and Reduction: Palladium in the compound can participate in redox reactions, acting as a catalyst in processes such as hydrogenation and dehydrogenation.
Substitution: The carbonate ions can be substituted by other anions in solution, leading to the formation of different barium and palladium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are used.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of barium chloride and palladium chloride.
Major Products Formed
Oxidation: Palladium oxide (PdO) and barium carbonate (BaCO₃).
Reduction: Palladium metal (Pd) and barium carbonate (BaCO₃).
Substitution: Barium chloride (BaCl₂) and palladium chloride (PdCl₂).
Scientific Research Applications
Barium(2+);palladium(2+);dicarbonate has several scientific research applications:
Materials Science: The compound can be used in the synthesis of bimetallic nanoparticles, which have applications in sensors, fuel cells, and environmental remediation
Environmental Chemistry: Barium carbonate is used in the removal of sulfate ions from wastewater, while palladium compounds are used in catalytic converters to reduce harmful emissions.
Mechanism of Action
The mechanism of action of barium(2+);palladium(2+);dicarbonate involves the interaction of its components with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Barium carbonate (BaCO₃): Used in similar applications such as sulfate removal and as a precursor in the synthesis of other barium compounds.
Palladium chloride (PdCl₂): Widely used in catalysis and as a precursor for other palladium compounds.
Barium sulfate (BaSO₄): Used as a contrast agent in medical imaging and in industrial applications as a filler and pigment.
Uniqueness
Barium(2+);palladium(2+);dicarbonate is unique due to its combination of barium and palladium, which imparts both catalytic and chemical reactivity properties
Properties
IUPAC Name |
barium(2+);palladium(2+);dicarbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ba.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXIBAPFNPIUGD-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Pd+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaO6Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














